molecular formula C12H16N2O B8714065 3-(2-aminopropyl)-7-methoxy-1H-indole

3-(2-aminopropyl)-7-methoxy-1H-indole

Cat. No.: B8714065
M. Wt: 204.27 g/mol
InChI Key: KUHIPKQZKIIHEH-UHFFFAOYSA-N
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Description

3-(2-aminopropyl)-7-methoxy-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features a methoxy group at the 7th position of the indole ring and a propanamine chain at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminopropyl)-7-methoxy-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxyindole.

    Alkylation: The indole nitrogen is alkylated using a suitable alkylating agent, such as 3-chloropropanamine, under basic conditions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Alkylation: Using large reactors and optimized conditions to maximize yield and purity.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification: Utilizing automated systems for purification to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminopropyl)-7-methoxy-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-(2-aminopropyl)-7-methoxy-1H-indole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-aminopropyl)-7-methoxy-1H-indole involves:

    Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems.

    Pathways: It may modulate signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Indol-3-yl)-2-propanamine: Lacks the methoxy group at the 7th position.

    1-(5-Methoxy-1H-indole-3-yl)-2-propanamine: Has the methoxy group at the 5th position instead of the 7th.

Uniqueness

3-(2-aminopropyl)-7-methoxy-1H-indole is unique due to the presence of the methoxy group at the 7th position, which may influence its biological activity and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(7-methoxy-1H-indol-3-yl)propan-2-amine

InChI

InChI=1S/C12H16N2O/c1-8(13)6-9-7-14-12-10(9)4-3-5-11(12)15-2/h3-5,7-8,14H,6,13H2,1-2H3

InChI Key

KUHIPKQZKIIHEH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=CC=C2OC)N

Origin of Product

United States

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